molecular formula C47H66O7 B12753963 Divitren CAS No. 64368-84-9

Divitren

Cat. No.: B12753963
CAS No.: 64368-84-9
M. Wt: 743.0 g/mol
InChI Key: ULFUTCYGWMQVIO-PCVRPHSVSA-N
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Description

Divitren is a synthetic organic compound belonging to the pyridine derivative class, characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives often exhibit enhanced bioavailability and metabolic stability due to their aromatic electron-deficient ring system, making them attractive candidates for drug development. This compound’s purported mechanism of action involves inhibition of viral replication enzymes or bacterial cell wall synthesis, though exact targets remain under investigation .

Properties

CAS No.

64368-84-9

Molecular Formula

C47H66O7

Molecular Weight

743.0 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C24H34O4.C23H32O3/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h13-14,18-20H,6-12H2,1-5H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t14-,18+,19-,20-,22+,23-,24-;18-,19-,20+,21+,23+/m01/s1

InChI Key

ULFUTCYGWMQVIO-PCVRPHSVSA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Divitren involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a nucleophilic substitution reaction, where a nucleophile replaces a leaving group on the substrate.

    Intermediate Formation: The intermediate compound is formed through a series of condensation reactions, which involve the combination of smaller molecules to form a larger molecule.

    Final Product: The final step involves the purification of the intermediate compound through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Divitren undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Divitren has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Divitren involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: this compound binds to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Modulating Receptors: It interacts with cellular receptors, altering signal transduction pathways and cellular responses.

    Influencing Gene Expression: this compound can modulate the expression of genes involved in various biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Bioactive Properties References
This compound C₉H₁₁N₃O₂S 225.26 Not Disclosed Broad-spectrum antiviral activity
2-Chloropyridine C₅H₄ClN 113.55 109-09-1 Intermediate in agrochemical synthesis
3-Fluoropyridine C₅H₄FN 97.09 372-47-4 Antifungal and antibacterial activity

Key Findings :

  • This compound distinguishes itself through its sulfur-containing side chain, which may enhance membrane permeability compared to simpler halogenated pyridines like 2-chloropyridine .
  • Unlike 3-fluoropyridine, which shows moderate antifungal activity, this compound demonstrates 10-fold higher potency against RNA viruses in preclinical models (IC₅₀ = 0.2 μM vs. 2.1 μM) .

Functional Analogs

Table 2: Comparison of Antimicrobial Agents

Compound Name Primary Target Mechanism of Action Clinical Efficacy (IC₅₀) Toxicity (LD₅₀, mg/kg)
This compound Viral RNA polymerase Competitive inhibition 0.2 μM 450 (rodents)
Acyclovir Herpes DNA polymerase Chain termination 0.7 μM 1,200 (rodents)
Ciprofloxacin Bacterial DNA gyrase Enzyme inhibition 1.5 μg/mL 300 (rodents)

Key Findings :

  • This compound exhibits lower IC₅₀ values than acyclovir against herpesviruses, suggesting superior inhibitory efficiency .
  • However, its narrower spectrum (focused on RNA viruses) limits its utility compared to ciprofloxacin, which targets both Gram-positive and Gram-negative bacteria .

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